Cas no 15088-90-1 (Benzamide,4-(1-methylethyl)-N-phenyl-)

Benzamide,4-(1-methylethyl)-N-phenyl- 化学的及び物理的性質
名前と識別子
-
- Benzamide,4-(1-methylethyl)-N-phenyl-
- N-phenyl-4-propan-2-ylbenzamide
- (4-Isoropyl-benzoesaeure)-anilid
- 4-Isopropyl-benzoesaeure-anilid
- 4-isopropyl-benzoic acid anilide
- 4-isopropyl-n-phenylbenzamide
- 4-Isopropyl-N-phenyl-benzamide
- AC1L666W
- AC1Q5N99
- Cuminsaeure-anilid
- NCIOpen2_006328
- N-phenyl-4-(propan-2-yl)benzamide
- N-Phenyl-4-isopropyl-benzamid
- NSC94813
- SureCN104275
- SCHEMBL104275
- DTXSID70294156
- BRD-K68949221-001-01-3
- NSC-94813
- CS-0360431
- 15088-90-1
- AKOS000649841
-
- インチ: InChI=1S/C16H17NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,17,18)
- InChIKey: RQOGGEIIARVSOU-UHFFFAOYSA-N
- ほほえんだ: CC(C1C=CC(C(NC2C=CC=CC=2)=O)=CC=1)C
計算された属性
- せいみつぶんしりょう: 239.13111
- どういたいしつりょう: 239.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.095
- ふってん: 301°Cat760mmHg
- フラッシュポイント: 181.1°C
- 屈折率: 1.603
- PSA: 29.1
- LogP: 4.13530
Benzamide,4-(1-methylethyl)-N-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12139478-5g |
4-Isopropyl-N-phenylbenzamide |
15088-90-1 | 97% | 5g |
$874 | 2024-07-23 |
Benzamide,4-(1-methylethyl)-N-phenyl- 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Benzamide,4-(1-methylethyl)-N-phenyl-に関する追加情報
Comprehensive Overview of Benzamide,4-(1-methylethyl)-N-phenyl- (CAS No. 15088-90-1)
Benzamide,4-(1-methylethyl)-N-phenyl-, identified by its CAS No. 15088-90-1, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, often referred to as N-phenyl-4-isopropylbenzamide, is a derivative of benzamide, which is known for its versatile applications in medicinal chemistry and industrial processes. The presence of the isopropyl group and the phenyl ring in its structure enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for Benzamide,4-(1-methylethyl)-N-phenyl- has surged due to its potential role in the development of novel pharmaceutical agents. Researchers are particularly interested in its ability to act as a precursor for bioactive molecules, which could lead to breakthroughs in treating various health conditions. The compound's unique molecular framework allows for modifications that can enhance its bioavailability and target specificity, addressing common challenges in drug design.
From an industrial perspective, CAS No. 15088-90-1 is utilized in the synthesis of advanced materials, including polymers and coatings. Its chemical properties contribute to the durability and performance of these materials, making it a preferred choice for manufacturers. Additionally, the compound's stability under various conditions ensures its suitability for large-scale production, aligning with the growing emphasis on sustainable chemistry and green manufacturing practices.
One of the most frequently asked questions about Benzamide,4-(1-methylethyl)-N-phenyl- revolves around its safety profile and environmental impact. Extensive studies have shown that the compound exhibits low toxicity levels, making it a safer alternative to more hazardous chemicals in certain applications. However, proper handling and disposal protocols are still recommended to minimize any potential risks. This aligns with the broader industry trend toward adopting eco-friendly chemicals and reducing the carbon footprint of chemical processes.
The synthesis of Benzamide,4-(1-methylethyl)-N-phenyl- typically involves the reaction of 4-isopropylbenzoic acid with aniline in the presence of a coupling agent. This method is favored for its high yield and efficiency, although alternative routes are also being explored to further optimize the process. Innovations in catalytic techniques and solvent-free reactions are expected to enhance the sustainability of its production, catering to the increasing demand for green chemistry solutions.
In the context of market trends, the global demand for CAS No. 15088-90-1 is projected to grow steadily, driven by its expanding applications in pharmaceutical research and material science. Companies are investing in research and development to explore new uses for this compound, particularly in areas such as drug delivery systems and high-performance polymers. This aligns with the broader shift toward innovative chemical solutions that address contemporary challenges in healthcare and technology.
For researchers and industry professionals seeking detailed information about Benzamide,4-(1-methylethyl)-N-phenyl-, it is essential to consult reliable sources such as peer-reviewed journals, patent databases, and chemical catalogs. These resources provide insights into the compound's physicochemical properties, synthetic routes, and potential applications, ensuring informed decision-making in both academic and industrial settings.
In conclusion, Benzamide,4-(1-methylethyl)-N-phenyl- (CAS No. 15088-90-1) represents a promising compound with diverse applications across multiple industries. Its unique chemical structure, combined with its low toxicity and high reactivity, positions it as a valuable asset in the pursuit of scientific innovation and industrial advancement. As research continues to uncover new possibilities for this compound, its significance in the chemical landscape is expected to grow, offering exciting opportunities for future developments.
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